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Compound of Interest

Compound Name: BI 187004

Cat. No.: B8729569 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two investigational inhibitors of 11β-

hydroxysteroid dehydrogenase type 1 (11β-HSD1), BI 187004 and MK-0916, in the context of

metabolic studies. The information is compiled from publicly available clinical trial data and

research publications to offer an objective overview for researchers in metabolic diseases,

including type 2 diabetes, obesity, and metabolic syndrome.

Mechanism of Action and Therapeutic Rationale
Both BI 187004 and MK-0916 are selective inhibitors of 11β-HSD1.[1][2][3] This enzyme is a

key regulator of intracellular glucocorticoid levels, catalyzing the conversion of inactive

cortisone to active cortisol, particularly in metabolic tissues such as the liver and adipose

tissue.[4][5] The overactivity of 11β-HSD1 in these tissues is linked to the pathogenesis of

metabolic syndrome, contributing to insulin resistance, visceral obesity, dyslipidemia, and

hypertension.[1][4] By inhibiting 11β-HSD1, both compounds aim to reduce local cortisol

concentrations, thereby ameliorating the adverse metabolic effects of excess glucocorticoid

action.[5]
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Direct head-to-head clinical trials of BI 187004 and MK-0916 have not been published.

However, data from their respective clinical development programs in patients with type 2

diabetes and metabolic syndrome provide a basis for comparison.

BI 187004: Clinical Trial Findings
BI 187004 has been evaluated in Phase I and II clinical trials in healthy volunteers with

overweight or obesity, and in patients with type 2 diabetes.[6][7][8][9] Across these studies, BI
187004 demonstrated potent and sustained inhibition of 11β-HSD1 in both the liver and

adipose tissue.[7][8][9] However, despite achieving near-complete target engagement, the

compound did not produce clinically meaningful improvements in key metabolic endpoints.[6]

[10]

MK-0916: Clinical Trial Findings
MK-0916 has also been investigated in clinical trials involving patients with type 2 diabetes,

metabolic syndrome, and hypertension.[11] The results with MK-0916 have been mixed. While

it showed modest improvements in some parameters like HbA1c, body weight, and blood

pressure in certain patient populations, it failed to significantly improve fasting plasma glucose.

[5][11]

The following tables summarize the key quantitative data from clinical studies of BI 187004 and

MK-0916.

Quantitative Data Summary
Table 1: Effects of BI 187004 on Metabolic Parameters in Patients with Type 2 Diabetes and

Overweight/Obesity (28-day study)[6][10]
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Parameter Dose
Placebo-Adjusted
Change from
Baseline

Statistical
Significance

Fasting Plasma

Glucose (FPG)
20 mg, 80 mg, 240 mg

No clinically relevant

effect
Not significant

Weighted Mean

Plasma Glucose
80 mg, 240 mg Significant increase p < 0.05

Body Weight 20 mg, 80 mg, 240 mg
No clinically relevant

change
Not significant

11β-HSD1 Inhibition

(Liver)
20 mg, 80 mg, 240 mg Near-full inhibition -

11β-HSD1 Inhibition

(Adipose Tissue)
≥ 40 mg ≥ 80% inhibition -

Table 2: Effects of MK-0916 on Metabolic Parameters in Patients with Type 2 Diabetes and

Metabolic Syndrome (12-week study)[11]

Parameter Dose
Placebo-Adjusted
Change from
Baseline

Statistical
Significance

Fasting Plasma

Glucose (FPG)
0.5 mg, 2 mg, 6 mg No significant effect Not significant

Glycosylated

Hemoglobin (A1C)
6 mg -0.3% p = 0.049

Body Weight Dose-dependent Modest decrease -

Blood Pressure Dose-dependent Modest decrease -

LDL-Cholesterol 6 mg +10.4% p = 0.041

Experimental Protocols
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The clinical trials for both BI 187004 and MK-0916 employed similar methodologies to assess

their pharmacodynamics and efficacy.

Assessment of 11β-HSD1 Inhibition
Liver 11β-HSD1 Activity: This was indirectly assessed by measuring the ratio of urinary

cortisol metabolites to cortisone metabolites (e.g., [tetrahydrocortisol + allo-

tetrahydrocortisol] / tetrahydrocortisone). A decrease in this ratio indicates inhibition of

hepatic 11β-HSD1.[7][10]

Adipose Tissue 11β-HSD1 Activity: This was measured ex vivo from subcutaneous adipose

tissue biopsies. The conversion of deuterated cortisone to deuterated cortisol was quantified

to determine the level of enzyme inhibition.[7] For MK-0916 studies, stable-isotope labeling

with [13C4]cortisone was used to assess in vivo cortisone-to-cortisol conversion.[5]

Measurement of Metabolic Parameters
Standard clinical laboratory methods were used to measure key metabolic endpoints, including:

Fasting plasma glucose and insulin

Glycosylated hemoglobin (HbA1c)

Lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides)

Body weight and waist circumference

Blood pressure

Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved, the following diagrams are provided.
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11β-HSD1 Signaling Pathway
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Caption: 11β-HSD1 signaling pathway and point of inhibition.
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Clinical Trial Workflow for 11β-HSD1 Inhibitors

Patient Recruitment
(e.g., T2DM, Metabolic Syndrome)

Screening & Baseline Assessment
- Metabolic parameters

- Medical history

Randomization

Treatment Period
(e.g., 12-28 days)

- BI 187004 / MK-0916
- Placebo

Endpoint Assessment
- 11β-HSD1 inhibition assays

- Metabolic parameter measurements
- Safety monitoring

Data Analysis
- Statistical comparison

- Efficacy and safety evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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